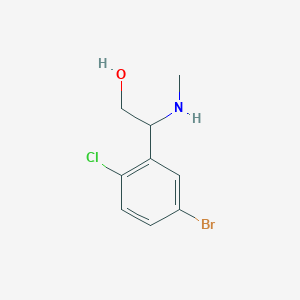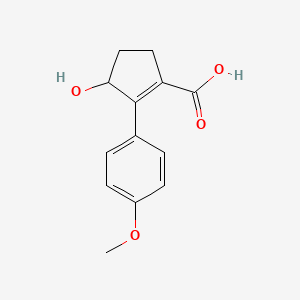
3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid is an organic compound with the molecular formula C13H14O4. This compound is characterized by a cyclopentene ring substituted with a hydroxy group, a methoxyphenyl group, and a carboxylic acid group.
Vorbereitungsmethoden
The synthesis of 3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity .
Analyse Chemischer Reaktionen
3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenyl group may also play a role in modulating the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid include:
4-Hydroxy-cyclopent-2-ene-1,2-dicarboxylic acid: This compound has a similar cyclopentene ring structure but with different functional groups.
3-Amino-4-difluoromethylphenylcyclopent-1-ene-1-carboxylic acid:
Eigenschaften
Molekularformel |
C13H14O4 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
3-hydroxy-2-(4-methoxyphenyl)cyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c1-17-9-4-2-8(3-5-9)12-10(13(15)16)6-7-11(12)14/h2-5,11,14H,6-7H2,1H3,(H,15,16) |
InChI-Schlüssel |
ZPXIRDNVTFEKKK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(CCC2O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one](/img/structure/B15235916.png)

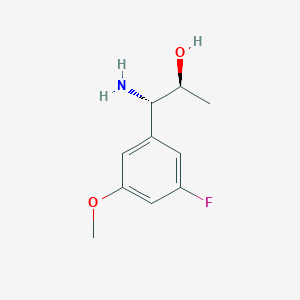
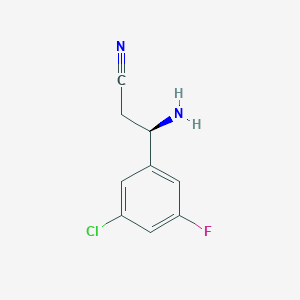




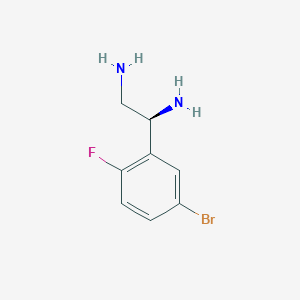
![1,3,6-Trimethyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B15236009.png)

